tert-Butyl 2-(2-bromophenethoxy)acetate
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Overview
Description
tert-Butyl 2-(2-bromophenethoxy)acetate: is an organic compound that features a tert-butyl ester group and a bromophenyl group connected via an ethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-bromophenethoxy)acetate typically involves the reaction of 2-bromophenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
- Dissolve 2-bromophenol and tert-butyl bromoacetate in DMF.
- Add potassium carbonate to the mixture.
- Heat the reaction mixture under reflux for several hours.
- After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent such as ethyl acetate.
- The organic layer is washed, dried, and concentrated to obtain the crude product, which is then purified by column chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(2-bromophenethoxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like DMF or DMSO.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Substituted phenyl derivatives.
Ester Hydrolysis: 2-(2-bromophenethoxy)acetic acid and tert-butyl alcohol.
Oxidation: Bromophenyl carboxylic acids or quinones.
Reduction: Bromophenyl alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: tert-Butyl 2-(2-bromophenethoxy)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers
Biology: In biological research, this compound can be used to study the effects of brominated phenyl derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s derivatives may have potential applications in drug discovery and development. Brominated phenyl compounds are known for their biological activity, and this compound can be a valuable building block in medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and materials with specific properties. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-bromophenethoxy)acetate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom. In ester hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of carboxylic acid and alcohol.
Comparison with Similar Compounds
tert-Butyl 2-(2-bromoethoxy)acetate: Similar structure but with an ethoxy linkage instead of a phenethoxy linkage.
tert-Butyl bromoacetate: Lacks the phenyl group, making it less complex but still useful in organic synthesis.
2-Bromoethyl acetate: Contains a bromoethyl group instead of a bromophenyl group.
Uniqueness: tert-Butyl 2-(2-bromophenethoxy)acetate is unique due to the presence of both a tert-butyl ester group and a bromophenyl group. This combination allows for diverse reactivity and applications in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 2-[2-(2-bromophenyl)ethoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO3/c1-14(2,3)18-13(16)10-17-9-8-11-6-4-5-7-12(11)15/h4-7H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUDYTXCWQATFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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